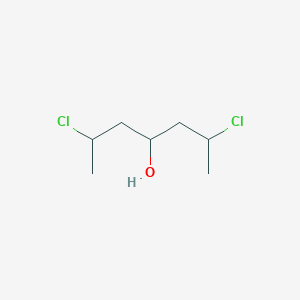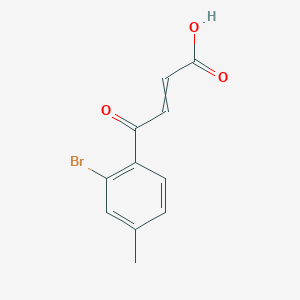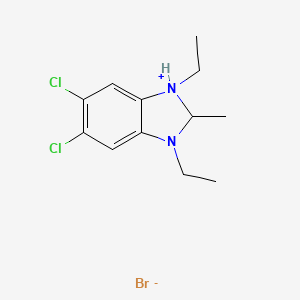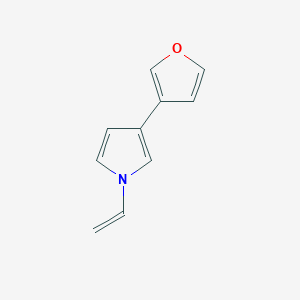
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole is an organic compound that features a unique structure combining a pyrrole ring with a furan ring and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method is the microwave-assisted synthesis of ester and amide derivatives containing furan rings. This method uses mild synthetic conditions and effective coupling reagents such as DMT/NMM/TsO− or EDC.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable reactions that can be optimized for yield and purity. The use of microwave reactors and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ethenyl group can be reduced to form saturated derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products: The major products formed from these reactions include various substituted pyrroles and furans, which can be further utilized in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. The furan and pyrrole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-3-(furan-2-yl)-1H-pyrrole: Similar structure but with the furan ring in a different position.
1-Ethenyl-3-(thiophen-3-yl)-1H-pyrrole: Contains a thiophene ring instead of a furan ring.
1-Ethenyl-3-(pyridin-3-yl)-1H-pyrrole: Features a pyridine ring instead of a furan ring.
Uniqueness: 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole is unique due to the specific positioning of the furan ring, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
113387-10-3 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-ethenyl-3-(furan-3-yl)pyrrole |
InChI |
InChI=1S/C10H9NO/c1-2-11-5-3-9(7-11)10-4-6-12-8-10/h2-8H,1H2 |
InChI-Schlüssel |
HKZYYGYBKHHZAM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=CC(=C1)C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


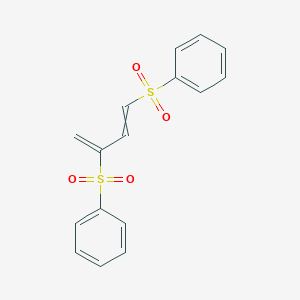

![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
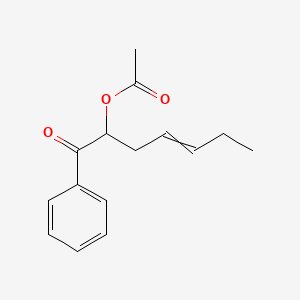
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
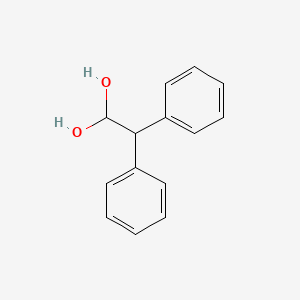
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
